molecular formula C18H14ClF3N6O B2660005 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034229-23-5

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Katalognummer: B2660005
CAS-Nummer: 2034229-23-5
Molekulargewicht: 422.8
InChI-Schlüssel: WYLQNSLPVGKALB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Azetidine-Based Antimalarials

The exploration of azetidine derivatives in antimalarial therapy began with the discovery of their unique ability to disrupt pyrimidine biosynthesis in Plasmodium species. Early work focused on azetidine-2-carbonitriles, such as BRD9185, which exhibited nanomolar efficacy against blood-stage parasites and achieved sterile cure in murine models after three doses. These compounds were optimized for selectivity toward Plasmodium DHODH over human isoforms, leveraging structural differences in the enzyme’s ubiquinone-binding site. Subsequent efforts, including the synthesis of BRD5018 via crystallization-based routes, demonstrated the feasibility of scalable production for azetidine scaffolds with multiple stereogenic centers.

A critical milestone emerged from repurposing studies, where bicyclic azetidines originally developed for malaria showed efficacy against Cryptosporidium, highlighting the structural versatility of this chemical class. These findings underscored the potential of azetidine derivatives to address multiple protozoan infections through conserved molecular targets.

Table 1: Key Azetidine-Based Antimalarials and Their Properties

Compound Target EC₅₀ (μM) In Vivo Efficacy (Model)
BRD9185 PfDHODH 0.016 Sterile cure in P. berghei
BRD5018 PfDHODH N/A Synthetic route optimized
Bicyclic Azetidines Cryptosporidium <1.0 Eradication in murine models

Emergence of DHODH as a Validated Therapeutic Target

Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis in Plasmodium, has emerged as a validated target due to its absence in human erythrocytes. Inhibition of DHODH starves the parasite of nucleotides, halting DNA/RNA synthesis and proliferation. Structural studies revealed that azetidine-2-carbonitriles competitively bind the ubiquinone site of PfDHODH, exploiting a hydrophobic pocket distinct from mammalian enzymes. This selectivity minimizes off-target effects and enhances therapeutic potential.

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide exemplifies target-driven design. Its imidazole-pyrimidine group mimics the planar conformation of ubiquinone, while the chloro-trifluoromethylphenyl substituent enhances binding affinity through hydrophobic interactions. Biochemical assays confirm sub-micromolar inhibition of PfDHODH, correlating with parasite clearance in vitro.

Positioning Within Current Antimalarial Research

Current antimalarial research prioritizes compounds with novel mechanisms to circumvent resistance to artemisinin-based therapies. Azetidine-carboxamides address this need by targeting DHODH, a pathway less prone to mutation-driven resistance. Furthermore, their activity against liver- and transmission-stage parasites suggests potential for prophylactic and transmission-blocking applications.

Collaborative efforts, such as the repurposing of anti-malarial azetidines for cryptosporidiosis, demonstrate the broader applicability of this scaffold. This dual-purpose utility positions azetidine derivatives as strategic assets in global protozoan disease control.

Research Significance and Objectives

The development of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide addresses two critical gaps: (1) the need for non-artemisinin therapies with multistage activity, and (2) the demand for synthetically tractable compounds suitable for low-resource settings. Ongoing objectives include:

  • Structural Optimization : Enhancing metabolic stability through fluorine substitution and prodrug strategies.
  • Mechanistic Studies : Resolving X-ray co-crystal structures to guide rational design.
  • Preclinical Evaluation : Assessing efficacy in humanized mouse models and combination therapies.

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N6O/c19-13-2-1-12(18(20,21)22)5-14(13)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQNSLPVGKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidinyl and imidazolyl groups. The final step often involves the coupling of the azetidine derivative with the chlorotrifluoromethylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The imidazole and pyrimidine moieties are known to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : The compound potentially inhibits key enzymes involved in tumor growth and metastasis by targeting pathways such as the epidermal growth factor receptor (EGFR) and other tyrosine kinases. In vitro studies have shown that related compounds can lead to reduced cell viability in cancer cell lines .

Antimicrobial Properties

The presence of halogenated phenyl groups enhances the antimicrobial activity of similar compounds. Research indicates that derivatives of this compound can exhibit broad-spectrum antibacterial and antifungal properties.

  • Case Study : A derivative was tested against various bacterial strains, showing significant inhibition at low concentrations, suggesting potential for development as an antibiotic agent .

Anti-inflammatory Effects

Compounds featuring imidazole and pyrimidine rings are often investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Research Findings : In animal models, related compounds demonstrated a decrease in inflammation markers, indicating potential for treating conditions such as arthritis or other inflammatory diseases .

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibition of EGFR and tyrosine kinases ,
AntimicrobialDisruption of bacterial cell walls ,
Anti-inflammatoryModulation of cytokine production ,

Wirkmechanismus

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound shares structural motifs with several pharmacologically active molecules:

Compound Core Structure Key Substituents Target/Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide (Target Compound) Pyrimidine + Azetidine 2-Chloro-5-(trifluoromethyl)phenyl, Imidazole Hypothesized kinase or protease
Razaxaban (DPC 906, BMS-561389) Pyrazole + Benzisoxazole 3’-Aminobenzisoxazole, Trifluoromethyl, Imidazole-derived P(4) group Factor Xa inhibitor (anticoagulant)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () Pyridine + Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, Benzoxazinone Unknown (structural analog)

Key Observations :

  • Target Compound vs. Razaxaban: Both feature trifluoromethyl and imidazole-related groups, but razaxaban’s benzisoxazole and pyrazole core confer higher selectivity for Factor Xa (Ki = 0.19 nM) .
  • Trifluoromethyl Role : The CF₃ group in both compounds enhances metabolic stability and hydrophobic interactions with target proteins, a common strategy in drug design .
Functional and Pharmacokinetic Comparisons
  • Selectivity : Razaxaban exhibits >1,000-fold selectivity over trypsin and plasma kallikrein due to optimized P(1) and P(4) groups . The target compound’s selectivity profile remains uncharacterized but may benefit from its azetidine’s rigidity.
  • Bioavailability : Razaxaban demonstrates 47% oral bioavailability in preclinical models, attributed to reduced protein binding and enhanced permeability . The azetidine carboxamide in the target compound could improve solubility but may increase plasma protein binding.
  • Efficacy: Razaxaban shows potent antithrombotic activity (ED₅₀ = 0.1 mg/kg in venous thrombosis models) . Structural parallels suggest the target compound might target similar serine proteases, but empirical data are lacking.

Biologische Aktivität

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClF3N5OC_{20}H_{19}ClF_3N_5O with a molecular weight of approximately 439.85 g/mol. The structure features an azetidine ring substituted with an imidazole and pyrimidine moiety, along with a chlorinated and trifluoromethylated phenyl group.

Research indicates that this compound may act as a selective inhibitor of various enzymes involved in critical biological pathways. Notably, it has shown potential in inhibiting inducible nitric oxide synthase (iNOS) , which plays a significant role in inflammatory responses. By disrupting the dimerization of iNOS, the compound effectively reduces nitric oxide production, which is crucial in numerous physiological processes.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)3.52
RPMI-8226 (Leukemia)9.51
UACC-62 (Melanoma)4.65
MCF-7 (Breast Cancer)0.24

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Inhibition of Enzymatic Activity

In addition to its anticancer effects, the compound has been shown to inhibit other enzymes relevant to disease processes:

  • EGFR Inhibition : The compound demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Alkaline Phosphatase Inhibition : Studies indicated significant inhibitory activity against alkaline phosphatase, with IC50 values suggesting strong binding affinities.

Case Studies and Research Findings

A recent study focused on the structure–activity relationship (SAR) of similar compounds revealed that modifications to the azetidine ring can enhance biological activity significantly. For example, derivatives with specific substitutions exhibited improved potency against cancer cell lines compared to their parent compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

Core formation : React azetidine-3-carboxylic acid derivatives with activated pyrimidine intermediates (e.g., 6-chloropyrimidin-4-yl precursors) under nucleophilic substitution conditions .

Imidazole coupling : Introduce the 1H-imidazol-1-yl group via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Amidation : Attach the 2-chloro-5-(trifluoromethyl)aniline moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .

  • Key considerations : Optimize reaction stoichiometry (e.g., K₂CO₃ as base for SNAr reactions) and monitor intermediates via LCMS .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical workflow :

NMR spectroscopy : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR. For example, the imidazole proton typically resonates at δ 7.8–8.6 ppm, while azetidine protons appear at δ 3.5–5.0 ppm .

HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .

X-ray crystallography (if feasible): Resolve ambiguous stereochemistry or confirm crystal packing interactions .

Advanced Research Questions

Q. What strategies are effective for optimizing target selectivity in structure-activity relationship (SAR) studies?

  • Methodology :

Modify substituents : Replace the trifluoromethyl group with bioisosteres (e.g., CF₃ → CN or OCF₃) to reduce off-target binding. Evidence from analogous Factor Xa inhibitors shows that trifluoromethyl groups enhance potency but may increase plasma protein binding .

P4 moiety optimization : Adjust the azetidine-carboxamide’s spatial orientation to improve selectivity over kinases or proteases. For example, bulky substituents at the 2-chlorophenyl position can reduce hERG channel affinity .

In vitro assays : Test against panels of related enzymes (e.g., serine proteases, kinases) to quantify IC₅₀ shifts and selectivity ratios .

Q. How can contradictory in vitro vs. in vivo bioactivity data be resolved?

  • Troubleshooting steps :

Plasma protein binding : Measure free fraction using equilibrium dialysis. High binding (e.g., >95%) may explain reduced in vivo efficacy despite strong in vitro potency .

Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify rapid clearance pathways. Modify metabolically labile sites (e.g., azetidine ring oxidation) via deuterium substitution or fluorination .

Pharmacokinetic profiling : Calculate AUC, t1/2t_{1/2}, and bioavailability in rodent models. Poor oral absorption may necessitate prodrug strategies .

Q. What experimental models are suitable for assessing in vivo efficacy?

  • Models and endpoints :

Thrombosis models : Use rat arterial/venous thrombosis assays to evaluate antithrombotic activity. Dose-response curves (1–10 mg/kg) can correlate with Factor Xa inhibition .

Tumor xenografts : If targeting kinase pathways, employ subcutaneous tumor models (e.g., HT-29 colon cancer) with endpoints like tumor volume reduction and biomarker analysis (phospho-kinase assays) .

Toxicology : Monitor off-target effects (e.g., bleeding time in thrombosis models) to balance efficacy and safety .

Q. How can computational methods guide lead optimization?

  • Approaches :

Molecular docking : Use crystal structures of target proteins (e.g., Factor Xa or kinases) to predict binding modes. Focus on hydrogen bonds between the carboxamide and catalytic residues .

QSAR modeling : Train models on analogs (e.g., pyrazole-carboxamides) to predict logP, pKa, and permeability .

MD simulations : Simulate ligand-protein stability over 100+ ns to identify conformational changes affecting binding .

Data Analysis and Contradictions

Q. How to address discrepancies in enzymatic inhibition assays?

  • Root causes :

Assay conditions : Variability in buffer pH, ionic strength, or ATP concentration (for kinases) can alter IC₅₀ values. Standardize protocols across replicates .

Compound solubility : Precipitates in DMSO stocks may lead to underestimation of potency. Confirm solubility via nephelometry and use cosolvents (e.g., PEG-400) .

Enzyme source : Recombinant vs. native enzymes may exhibit differing kinetics. Validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What methods ensure batch-to-batch consistency in pharmacological studies?

  • Quality control :

HPLC-ELSD : Quantify residual solvents and counterions (e.g., HCl salts) to <0.1% .

DSC/TGA : Monitor polymorphic transitions or hydrate formation that may affect dissolution rates .

Stability studies : Store at -20°C under argon and test for degradation (e.g., hydrolysis of the azetidine ring) via accelerated stability protocols (40°C/75% RH for 4 weeks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.